molecular formula C28H39NO3PPdS+ B14757283 (tBu)2PPh Pd G4

(tBu)2PPh Pd G4

Cat. No.: B14757283
M. Wt: 607.1 g/mol
InChI Key: HNPVFOWAHHISLZ-UHFFFAOYSA-O
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Description

The compound di-tert-butyl(phenyl)phosphine palladium(II) chloride (commonly referred to as (tBu)2PPh Pd G4) is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench-stable and soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl(phenyl)phosphine palladium(II) chloride typically involves the reaction of di-tert-butyl(phenyl)phosphine with a palladium(II) precursor. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for di-tert-butyl(phenyl)phosphine palladium(II) chloride are similar to laboratory synthesis but on a larger scale. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl(phenyl)phosphine palladium(II) chloride is involved in various types of cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organometallic reagents (e.g., organoboranes, organostannanes), and bases (e.g., potassium carbonate, sodium tert-butoxide). The reactions are typically carried out under inert atmospheres and at elevated temperatures .

Major Products Formed: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G4) is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its fourth-generation palladacycle structure provides enhanced reactivity and selectivity compared to earlier generations .

Properties

Molecular Formula

C28H39NO3PPdS+

Molecular Weight

607.1 g/mol

IUPAC Name

ditert-butyl(phenyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C14H23P.C13H11N.CH4O3S.Pd/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-11H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

HNPVFOWAHHISLZ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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